molecular formula C9H7Cl3 B1444937 1,4,6-trichloro-2,3-dihydro-1H-indene CAS No. 1188146-20-4

1,4,6-trichloro-2,3-dihydro-1H-indene

Cat. No.: B1444937
CAS No.: 1188146-20-4
M. Wt: 221.5 g/mol
InChI Key: QZOQWLZEVHEWLA-UHFFFAOYSA-N
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Description

1,4,6-Trichloro-2,3-dihydro-1H-indene is a chlorinated organic compound derived from indene, a bicyclic hydrocarbon. It belongs to the class of chloroindenes, characterized by the presence of chlorine atoms attached to the indene ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,4,6-trichloro-2,3-dihydro-1H-indene typically involves the chlorination of indene. The reaction is carried out under controlled conditions to ensure the selective chlorination at the desired positions on the indene ring. Common reagents used in this process include chlorine gas or other chlorinating agents, and the reaction is often conducted in the presence of a catalyst to enhance the reaction rate and yield .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade chlorinating agents and catalysts, with careful control of reaction parameters such as temperature, pressure, and reaction time to optimize yield and purity. The product is then purified through distillation or recrystallization techniques to obtain the desired compound in high purity .

Chemical Reactions Analysis

Types of Reactions

1,4,6-Trichloro-2,3-dihydro-1H-indene undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

    Oxidation Reactions: The compound can be oxidized to form corresponding oxides or other oxidation products.

    Reduction Reactions: Reduction of the compound can lead to the removal of chlorine atoms or the formation of reduced derivatives.

Common Reagents and Conditions

    Substitution: Reagents such as sodium hydroxide or other nucleophiles are used under basic conditions.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are employed.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted derivatives, while oxidation can produce corresponding oxides or other oxidized products .

Scientific Research Applications

1,4,6-Trichloro-2,3-dihydro-1H-indene has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of other complex organic compounds.

    Biology: Studied for its potential biological activity and interactions with biological molecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Comparison with Similar Compounds

Similar Compounds

  • 1,2,3-Trichloroindene
  • 1,3,5-Trichloroindene
  • 1,4,5-Trichloroindene

Uniqueness

1,4,6-Trichloro-2,3-dihydro-1H-indene is unique due to its specific chlorination pattern, which imparts distinct chemical properties and reactivity compared to other trichloroindene derivatives. This uniqueness makes it valuable for specific applications where these properties are advantageous .

Properties

IUPAC Name

1,4,6-trichloro-2,3-dihydro-1H-indene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7Cl3/c10-5-3-7-6(9(12)4-5)1-2-8(7)11/h3-4,8H,1-2H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QZOQWLZEVHEWLA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C1Cl)C=C(C=C2Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7Cl3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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